5-Iodo-N,4-dimethylpyrimidin-2-amine
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Overview
Description
5-Iodo-N,4-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,4-dimethylpyrimidin-2-amine typically involves the iodination of N,4-dimethylpyrimidin-2-amine. One common method includes the reaction of N,4-dimethylpyrimidin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,4-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl or other complex structures formed through the coupling process.
Scientific Research Applications
5-Iodo-N,4-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound may have potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-N,4-dimethylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-6-methyl-pyridin-2-ylamine
- 5-Iodo-3-methyl-pyridin-2-ylamine
Comparison
Compared to these similar compounds, 5-Iodo-N,4-dimethylpyrimidin-2-amine has unique properties due to the presence of the N,4-dimethyl groups on the pyrimidine ring. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H8IN3 |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-iodo-N,4-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8IN3/c1-4-5(7)3-9-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) |
InChI Key |
XBYBOQHORFIJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1I)NC |
Origin of Product |
United States |
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